
1-Isocyanato-3-(phenoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-3-(phenoxymethyl)benzene is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates like 1-Isocyanato-3-(phenoxymethyl)benzene are of significant interest due to their potential applications in various industries, including optical polymer composites, construction, and automotive sectors. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring, which in this case is further substituted with a phenoxymethyl group.
Synthesis Analysis
The synthesis of isocyanate compounds can be challenging due to the toxicity of some of the reagents involved, such as phosgene. However, research has been directed towards developing safer, more environmentally friendly methods. For instance, the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate, has been optimized using bis(trichloromethyl) carbonate as an alternative to phosgene, which offers a greener approach to isocyanate synthesis . This optimized process involves careful control of reaction conditions, such as the molar ratio of reactants, reaction temperature, and time, to achieve high yields of the desired isocyanate product.
Molecular Structure Analysis
The molecular structure of isocyanates is crucial for their reactivity and the properties of the materials they are used to produce. The isocyanate group is highly reactive due to the electrophilic carbon atom, which can readily react with nucleophiles. This reactivity is often exploited in the production of polymers where isocyanates react with polyols to form polyurethanes. The molecular structure of isocyanates can be further analyzed using spectroscopic methods such as NMR, which provides insights into the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
Isocyanates participate in a variety of chemical reactions, primarily due to the reactivity of the isocyanate group. They can react with alcohols to form urethanes, with amines to form ureas, and with water to form amines and carbon dioxide. These reactions are fundamental to the production of polyurethanes and other materials. The reactivity of isocyanates can also be tailored by modifying the aromatic ring with different substituents, which can influence the electronic properties of the isocyanate group and thus its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates like 1-Isocyanato-3-(phenoxymethyl)benzene are influenced by their molecular structure. These properties include solubility, boiling point, melting point, and reactivity, which are important for processing and application in material science. The presence of substituents on the aromatic ring can affect these properties by altering the polarity and steric hindrance of the molecule. Understanding these properties is essential for the safe handling and effective use of isocyanates in industrial applications .
Aplicaciones Científicas De Investigación
Optimization of Isocyanate Synthesis
A study by Dong Jianxun et al. (2018) focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which shares a similar isocyanate functional group with 1-Isocyanato-3-(phenoxymethyl)benzene. They developed a safer, more convenient, and environmentally friendly synthesis route, demonstrating its applications in producing high-quality isocyanates for use in optical polymer composite materials, construction, and automotive industries. The optimal conditions for synthesis were identified, significantly increasing yield and reducing environmental impact (Dong Jianxun et al., 2018).
Cyclocarbonylation and Cyclothiocarbonylation
Research by Yufeng Jing et al. (2014) explored the lanthanide-catalyzed cyclocarbonylation of 1,2-disubstituted benzenes with isocyanates, leading to the synthesis of various benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This method represents the first example of lanthanide-catalyzed carbonylation, highlighting a novel approach to synthesizing complex organic compounds using isocyanate chemistry (Yufeng Jing et al., 2014).
Biobased Polyurethane Networks
A study by G. Lligadas et al. (2007) synthesized biobased aromatic triols using isocyanate reactions, creating segmented polyurethanes with potential applications in sustainable materials. This research indicates the broader applicability of isocyanate-based chemistry in developing environmentally friendly polymeric materials (G. Lligadas et al., 2007).
Photoreactive Polystyrene Derivatives
J. H. Kim et al. (2008) developed novel polystyrene derivatives containing isocyanate-based side chains for use as photoreactive copolymers. These materials, sensitive to UV irradiation, show potential for applications in organic field-effect transistors (OFETs), demonstrating the versatility of isocyanate chemistry in materials science (J. H. Kim et al., 2008).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
1-isocyanato-3-(phenoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJFMVKSSTBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594665 |
Source


|
| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-3-(phenoxymethyl)benzene | |
CAS RN |
71219-80-2 |
Source


|
| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

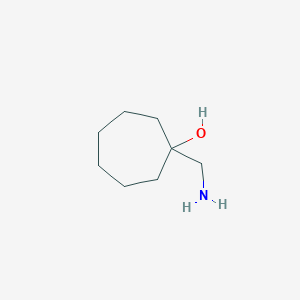
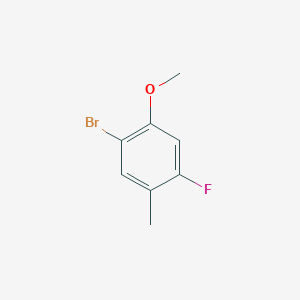

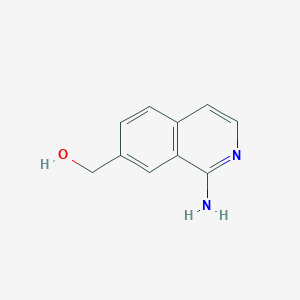

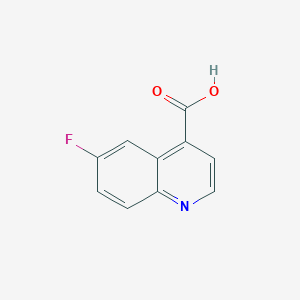
![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)
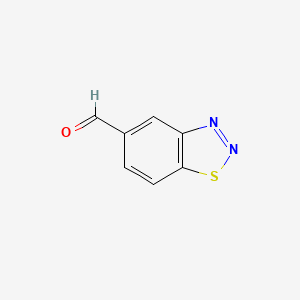
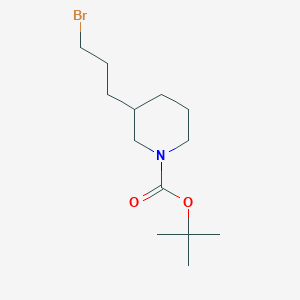
![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)